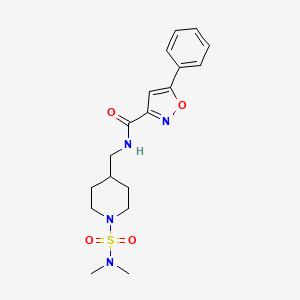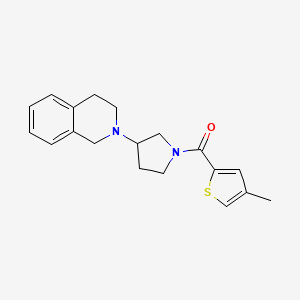
(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(m-tolyloxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(m-tolyloxy)acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(m-tolyloxy)acetate involves the inhibition of various enzymes and signaling pathways that are involved in the progression of inflammation, tumor growth, and cancer. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is a key enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of various signaling pathways such as the nuclear factor-kappaB (NF-κB) pathway, which is involved in the regulation of inflammatory responses and tumor growth.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been found to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(m-tolyloxy)acetate in lab experiments include its ability to inhibit various enzymes and signaling pathways that are involved in the progression of inflammation, tumor growth, and cancer. It also exhibits low toxicity and high selectivity towards cancer cells. However, the limitations include the need for further studies to determine its efficacy and safety in humans.
Zukünftige Richtungen
There are several future directions for the study of (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(m-tolyloxy)acetate. These include further studies to determine its efficacy and safety in humans, the development of novel derivatives with improved efficacy and selectivity, and the investigation of its potential use as a therapeutic agent for the treatment of various diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, this compound is a chemical compound that has shown significant potential in various fields of scientific research. Its ability to inhibit various enzymes and signaling pathways involved in the progression of inflammation, tumor growth, and cancer make it a promising therapeutic agent for the treatment of various diseases. Further studies are required to determine its efficacy and safety in humans and to develop novel derivatives with improved efficacy and selectivity.
Synthesemethoden
The synthesis of (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(m-tolyloxy)acetate involves the reaction of furfuryl alcohol with 3-bromo-2-methylpropionic acid in the presence of sodium hydride, followed by the reaction of the resulting intermediate with hydroxylamine hydrochloride in the presence of triethylamine. The final product is obtained by reacting the intermediate with m-tolyl chloroformate in the presence of triethylamine.
Wissenschaftliche Forschungsanwendungen
(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(m-tolyloxy)acetate has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-12-4-2-5-14(8-12)21-11-17(19)22-10-13-9-16(23-18-13)15-6-3-7-20-15/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQDMEPUXOZZSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)OCC2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

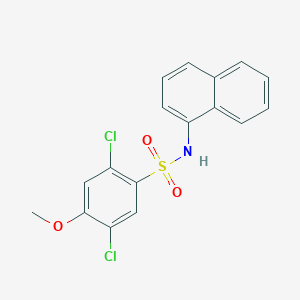
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2978697.png)
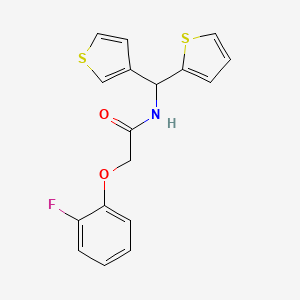
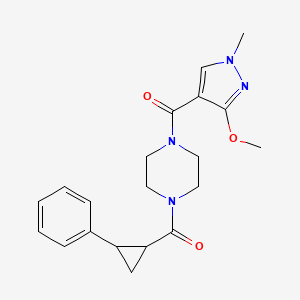
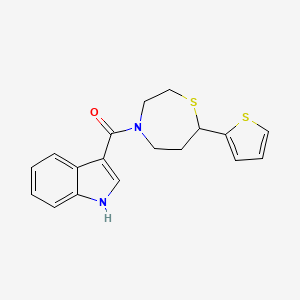
![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-(2,4-difluorophenyl)ethanone](/img/structure/B2978703.png)
![3-phenyl-2-(2-propynylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2978706.png)

![2-[4-[(4-Chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-1-(3,4-dichlorophenyl)ethanone](/img/structure/B2978710.png)
![1,7-dimethyl-8-(2-(3-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2978712.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2978713.png)
![N-[[3-(Morpholine-4-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2978714.png)
